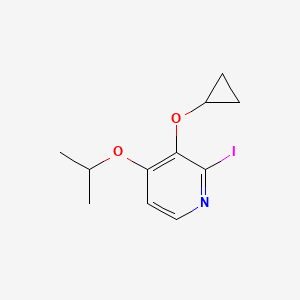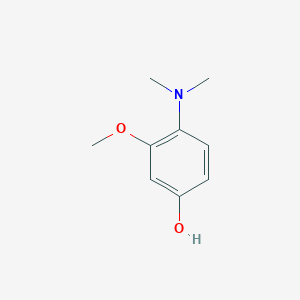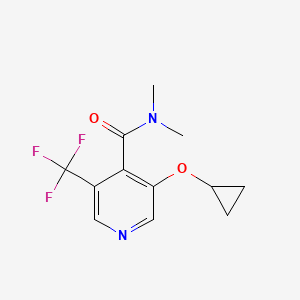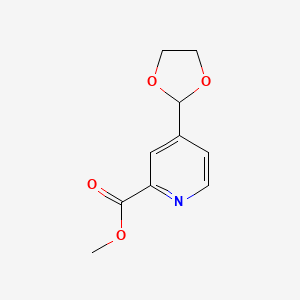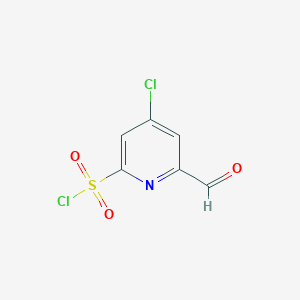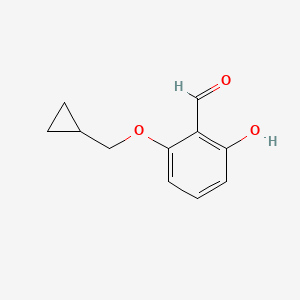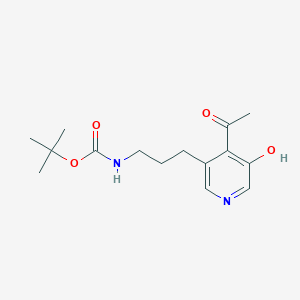
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine is an organic compound with the molecular formula C12H16N2O3 It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 6th position, a cyclopropoxy group at the 3rd position, and a nitro group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-cyclopropoxy-2-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the pyridine ring.
Alkylation: Introduction of the tert-butyl group at the 6th position.
Cyclopropoxylation: Introduction of the cyclopropoxy group at the 3rd position.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, alkyl halides for alkylation, and appropriate bases or catalysts for cyclopropoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the cyclopropoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of substituted pyridine derivatives.
科学的研究の応用
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-Tert-butyl-3-cyclopropoxy-2-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert biological effects.
類似化合物との比較
Similar Compounds
6-Tert-butyl-2-nitropyridine: Lacks the cyclopropoxy group.
3-Cyclopropoxy-2-nitropyridine: Lacks the tert-butyl group.
6-Tert-butyl-3-methoxypyridine: Contains a methoxy group instead of a nitro group.
Uniqueness
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine is unique due to the combination of its tert-butyl, cyclopropoxy, and nitro groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
6-tert-butyl-3-cyclopropyloxy-2-nitropyridine |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)10-7-6-9(17-8-4-5-8)11(13-10)14(15)16/h6-8H,4-5H2,1-3H3 |
InChIキー |
ZSIUHXKBQMAJEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


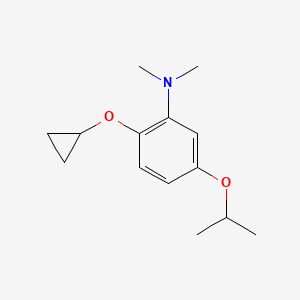
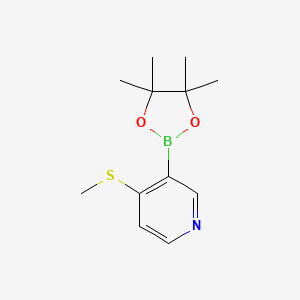
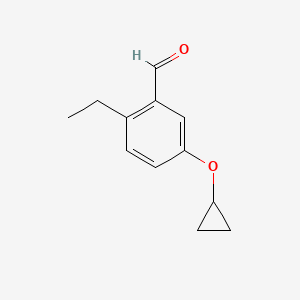
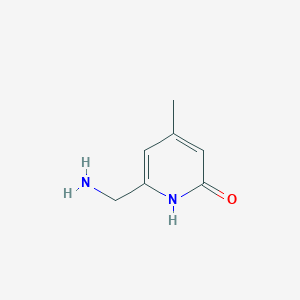
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
